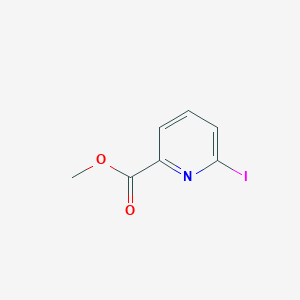

6-Iodo-pyridine-2-carboxylic acid methyl ester

Übersicht

Beschreibung

6-Iodo-pyridine-2-carboxylic acid methyl ester is a halogenated heterocyclic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . This compound is characterized by the presence of an iodine atom at the 6th position of the pyridine ring and a methyl ester group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester typically involves the iodination of pyridine-2-carboxylic acid methyl ester. One common method includes the reaction of pyridine-2-carboxylic acid methyl ester with iodine and a suitable oxidizing agent, such as potassium iodate (KIO3), in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

6-Iodo-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form other esters.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester typically involves the iodination of pyridine-2-carboxylic acid methyl ester. A common method includes the reaction of pyridine-2-carboxylic acid methyl ester with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst. This method is often optimized for industrial production using continuous flow reactors to ensure high yield and quality .

Chemical Structure:

- Molecular Formula: CHINO

- Molecular Weight: 263.04 g/mol

- CAS Number: 849830-15-5

Chemistry

This compound serves as a building block in organic synthesis. It is particularly useful for:

- Substitution Reactions: The iodine atom can be replaced by other functional groups, enabling the synthesis of more complex molecules.

- Esterification and Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid or participate in further esterification reactions .

Biology

In biological research, this compound is employed to study:

- Enzyme Mechanisms: Its halogenated nature allows for exploration of biochemical pathways involving halogenated compounds, which can affect enzyme activity and selectivity.

- Biological Pathways: It aids in understanding the roles of halogenated derivatives in various biological systems .

Medicine

The compound acts as an intermediate in synthesizing potential therapeutic agents:

- Antiviral Agents: Research indicates that derivatives of this compound may exhibit antiviral properties.

- Anticancer Compounds: Its reactivity allows for modifications that can lead to the development of anticancer drugs .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals:

- Polymers and Coatings: The compound contributes to the formulation of advanced materials with specific properties tailored for industrial applications .

Case Studies

Several studies have documented the applications of this compound:

-

Synthesis of Antiviral Compounds:

A study demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity against specific viruses, showcasing its potential in drug development . -

Enzyme Mechanism Studies:

Research utilizing this compound has provided insights into enzyme mechanisms involving halogenation, revealing how halogen substituents can modulate enzyme activity . -

Industrial Chemical Production:

Case studies on large-scale production methods highlight the efficiency of using continuous flow reactors for synthesizing this compound, which improves yield and reduces waste .

Wirkmechanismus

The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid methyl ester depends on its specific applicationThe iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards molecular targets . The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

6-Iodo-pyridine-2-carboxylic acid methyl ester can be compared with other halogenated pyridine derivatives, such as:

2-Iodo-pyridine-3-carboxylic acid methyl ester: Similar structure but with the iodine atom at the 2nd position.

4-Iodo-pyridine-2-carboxylic acid methyl ester: Similar structure but with the iodine atom at the 4th position.

Picolinic acid methyl ester: Lacks the iodine atom but has a similar pyridine and ester structure.

The uniqueness of this compound lies in the specific positioning of the iodine atom, which influences its reactivity and applications in synthesis and research.

Biologische Aktivität

6-Iodo-pyridine-2-carboxylic acid methyl ester (CAS Number: 849830-15-5) is a pyridine derivative characterized by the presence of an iodine atom at the 6-position and a methyl ester group at the 2-position. This unique structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and other fields. This article reviews the compound's synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Iodination of Pyridine-2-carboxylic Acid Methyl Ester : This involves introducing iodine at the 6-position of the pyridine ring.

- Esterification of 6-Iodopyridine-2-carboxylic Acid : The acid can be reacted with methanol to form the methyl ester.

These methods are chosen based on desired yield, reaction conditions, and availability of starting materials.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Enzyme Interaction

The compound has been studied for its potential as an organocatalyst in biochemical reactions. Specifically, it can catalyze ester aminolysis, which is vital for synthesizing dipeptides from amino acid esters. The mechanism involves dual activation through hydrogen bonding between the catalyst and substrates, enhancing reaction efficiency .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of pyridine compounds, including those with iodine substitutions, may possess cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs demonstrate promise as anticancer agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of growth in Gram-positive bacteria compared to controls. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Catalytic Applications

In a series of experiments focusing on catalytic activity, this compound was used as a catalyst for aminolysis reactions. The results showed high conversion rates and selectivity for desired products, demonstrating its utility in organic synthesis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-pyridine-2-carboxylic acid | C7H6ClNO2 | Chlorine substitution; less reactive than iodine |

| 5-Iodo-pyridine-2-carboxylic acid | C7H6INO2 | Iodine at the 5-position; different reactivity |

| Methyl pyridine-2-carboxylate | C7H9NO2 | Lacks halogen; broader applications |

The presence of iodine at the 6-position enhances reactivity compared to other halogens or non-halogenated compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications.

Eigenschaften

IUPAC Name |

methyl 6-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYNFXCTKHUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622638 | |

| Record name | Methyl 6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849830-15-5 | |

| Record name | Methyl 6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.